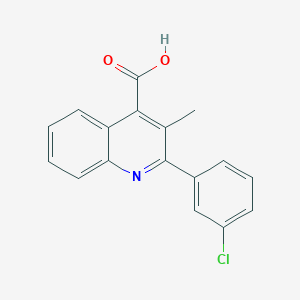

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-7-2-3-8-14(13)19-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRUOLULNFZWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358021 | |

| Record name | 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-46-5 | |

| Record name | 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z of Theoretical Studies of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives: A Computational Guide for Drug Discovery

Abstract

The 2-aryl-quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these derivatives. We will explore the synergy between synthetic strategies and in silico techniques, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the 2-Aryl-Quinoline-4-Carboxylic Acid Scaffold

The quinoline core, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs.[1][2] The addition of an aryl group at the 2-position and a carboxylic acid at the 4-position gives rise to the 2-aryl-quinoline-4-carboxylic acid scaffold, a structure endowed with a diverse pharmacological profile. These derivatives have garnered significant attention for their potential as anticancer, antiviral, anti-inflammatory, antibacterial, and antileishmanial agents.[2][3][4][5]

The versatility of this scaffold stems from the tunable nature of its substituents. Modifications to the aryl ring at the C2 position and the quinoline core itself can profoundly influence the compound's biological activity, pharmacokinetic properties, and target specificity.[6] This inherent modularity makes the 2-aryl-quinoline-4-carboxylic acid framework an ideal candidate for computational-driven drug design. Theoretical studies provide an invaluable lens through which we can understand and predict the behavior of these molecules at an atomic level, thereby accelerating the discovery of new and more effective therapeutic agents.[7]

Synthetic Pathways: Creating the Molecular Canvas

A thorough understanding of the synthetic routes to 2-aryl-quinoline-4-carboxylic acid derivatives is crucial for any theoretical study. The feasibility of synthesizing computationally designed molecules is a key consideration in drug development. The most common and versatile methods for constructing this scaffold are the Doebner and Pfitzinger reactions.

2.1. The Doebner Reaction

The Doebner reaction provides a straightforward approach to synthesizing 2-substituted quinoline-4-carboxylic acids. It typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4]

-

Step 1: Imine Formation: The aniline and aldehyde react to form an imine intermediate.

-

Step 2: Michael Addition: The enol or enolate of pyruvic acid adds to the imine in a Michael-type addition.

-

Step 3: Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield the quinoline ring.

-

Step 4: Tautomerization: A final tautomerization step affords the aromatic quinoline-4-carboxylic acid.

2.2. The Pfitzinger Reaction

The Pfitzinger synthesis offers an alternative route, particularly useful for creating more complex substitution patterns. This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[8]

-

Step 1: Isatin Ring Opening: The base catalyzes the opening of the isatin ring to form an α-keto anilide.

-

Step 2: Condensation: The α-keto anilide condenses with the carbonyl compound.

-

Step 3: Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.

Recent advancements have also explored microwave-assisted synthesis and the use of novel catalysts to improve reaction times and yields.[9][10] For instance, the use of indium(III) chloride under microwave irradiation has been shown to rapidly produce quinoline-4-carboxylic acid derivatives.[9][10][11][12]

The Computational Toolkit: Deciphering Molecular Behavior

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to prioritize lead compounds and elucidate their mechanisms of action.[7] For 2-aryl-quinoline-4-carboxylic acid derivatives, a multi-faceted computational approach is often employed.

Foundational Insights from Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and reactivity.[13]

Key Applications of DFT in the Study of 2-Aryl-Quinoline-4-Carboxylic Acids:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Electronic Properties: Calculating properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity and electronic transitions.[13]

-

Spectroscopic Analysis: Predicting spectroscopic data, such as IR and NMR spectra, to aid in the characterization of newly synthesized compounds.[14]

-

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity index to predict the reactivity of the molecules.[13]

Experimental Protocol: A Typical DFT Calculation Workflow

-

Structure Building: The 2D structure of the 2-aryl-quinoline-4-carboxylic acid derivative is drawn using a molecular editor and converted to a 3D structure.

-

Geometry Optimization: The initial 3D structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then performed to determine various electronic properties and reactivity descriptors.

Caption: A generalized workflow for DFT calculations.

Unveiling Binding Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15] This method is instrumental in identifying potential biological targets and understanding the key molecular interactions that drive binding affinity.[3][7]

The Molecular Docking Process:

-

Target and Ligand Preparation: The 3D structures of the target protein (receptor) and the 2-aryl-quinoline-4-carboxylic acid derivatives (ligands) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

-

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Applications in 2-Aryl-Quinoline-4-Carboxylic Acid Research:

-

Target Identification: Inverse virtual screening, a form of molecular docking, can be used to identify potential protein targets for these derivatives. For instance, Leishmania major N-myristoyltransferase (LmNMT) has been identified as a potential target for the antileishmanial activity of these compounds.[3][7][16]

-

Binding Mode Prediction: Docking studies can reveal how these molecules interact with their targets. For example, the carboxylic acid group at the C4 position is often crucial for forming key hydrogen bonds with the target protein.[17]

-

Structure-Activity Relationship (SAR) Elucidation: By comparing the docking scores and binding modes of a series of derivatives, researchers can gain insights into the structural features that are important for activity.

Table 1: Example Docking Scores of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives against Dihydroorotate Dehydrogenase (DHODH)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -8.5 | Arg136, Tyr528 |

| Derivative 2 | -9.2 | Arg136, Tyr528, His56 |

| Derivative 3 | -7.8 | Tyr528 |

Note: Data is hypothetical and for illustrative purposes only.

Caption: A typical workflow for molecular docking studies.

Predicting Activity with Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15] QSAR models can be used to predict the activity of novel compounds, thereby guiding the design of more potent molecules.[15]

The QSAR Modeling Process:

-

Data Set Preparation: A dataset of 2-aryl-quinoline-4-carboxylic acid derivatives with experimentally determined biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.

-

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

-

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.[18][19]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Applications in 2-Aryl-Quinoline-4-Carboxylic Acid Research:

-

Predicting Biological Activity: QSAR models have been successfully developed to predict the antiviral, anticancer, and anti-inflammatory activities of these derivatives.[18][19][20][21]

-

Identifying Key Structural Features: The descriptors included in the QSAR model can provide insights into the structural properties that are most important for biological activity. For example, a QSAR study on DHODH inhibitors revealed the importance of specific pharmacophoric features, such as hydrogen bond acceptors and aromatic rings.[18][19]

-

Virtual Screening: A validated QSAR model can be used to screen large virtual libraries of compounds to identify those with high predicted activity.

Pharmacokinetic and Toxicity (ADMET) Profiling

In addition to predicting biological activity, computational methods are also employed to assess the drug-like properties of 2-aryl-quinoline-4-carboxylic acid derivatives. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps to identify compounds with favorable pharmacokinetic properties and a low risk of toxicity early in the drug discovery process.[8]

Key ADMET Parameters Evaluated:

-

Absorption: Parameters such as oral bioavailability and intestinal absorption are predicted.

-

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding are made.[8]

-

Metabolism: The potential for metabolism by cytochrome P450 enzymes is assessed.

-

Excretion: The likely routes of elimination from the body are predicted.

-

Toxicity: A range of toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, are evaluated.[8]

In silico ADMET prediction is a critical step in the hit-to-lead and lead optimization phases of drug discovery, helping to reduce the likelihood of late-stage failures due to poor pharmacokinetics or toxicity.[7][16]

Case Studies: Success Stories in the Field

The application of theoretical studies to 2-aryl-quinoline-4-carboxylic acid derivatives has led to significant advances in our understanding of their therapeutic potential.

-

Antiviral Activity: QSAR and molecular docking studies have been instrumental in the development of potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is essential for the replication of several viruses.[18][19][22] These studies have provided a detailed understanding of the structure-activity relationships of these compounds and their interactions with the DHODH active site.[20]

-

Anticancer Activity: Theoretical investigations have guided the design of 2-aryl-quinoline-4-carboxylic acid derivatives with potent anticancer activity.[8] These studies have explored various mechanisms of action, including the inhibition of multidrug resistance proteins.[15][17]

-

Antileishmanial Activity: An integrated in silico workflow, including inverse virtual screening and molecular dynamics simulations, has identified Leishmania major N-myristoyltransferase (LmNMT) as a promising target for these compounds and has provided insights into their binding mechanism.[3][7][16]

Future Directions and Conclusion

The theoretical study of 2-aryl-quinoline-4-carboxylic acid derivatives is a dynamic and rapidly evolving field. The continued development of more accurate and efficient computational methods, coupled with advances in machine learning and artificial intelligence, will undoubtedly further accelerate the discovery of novel therapeutics based on this versatile scaffold.

The integration of computational and experimental approaches is paramount. Theoretical predictions must be validated through synthesis and biological testing, and experimental data, in turn, provides the foundation for the development of more robust and predictive computational models. This synergistic relationship will continue to drive innovation in the design of next-generation drugs targeting a wide range of diseases.

This guide has provided a comprehensive overview of the key theoretical methods employed in the study of 2-aryl-quinoline-4-carboxylic acid derivatives. By leveraging the power of DFT, molecular docking, QSAR, and ADMET profiling, researchers can gain unprecedented insights into the molecular behavior of these compounds and rationally design novel drug candidates with improved efficacy and safety profiles.

References

- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

- Physical Chemistry Research. (2022, November 12). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Iranian Chemical Society.

- Frontiers in Pharmacology. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.

- MDPI. (2016, March 10).

- PubMed Central. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. NIH.

- Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Deriv

- Organic & Biomolecular Chemistry. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.

- International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.

- ResearchGate.

- NIH. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.

- NIH. (2013, April 24). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.

- PubMed. (2024, October 15).

- NIH.

- NIH.

- ResearchGate. (2025, August 6). Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides.

- ResearchGate. (2025, August 6). (PDF) Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein.

- PubMed. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.

- ResearchGate. (2025, August 6). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations.

- ResearchGate. (2025, August 9). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.

- RSC Publishing. (2024, July 4).

- RSC Publishing. (2005, September 9). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations.

- Google Patents. WO1994002145A2 - 2-aryl-4-quinolones as antitumor compounds.

- Russian Journal of Bioorganic Chemistry. (2025, December 1).

- IOSR Journal of Pharmacy.

- Google Patents.

- European Journal of Chemistry. (2019, March 15).

- BenchChem.

- MDPI. (2025, November 12).

- Semantic Scholar. (2016, March 10).

- Rapid synthesis of quinoline-4-carboxylic acid derivatives

- PubMed. (2016, February 10).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcps.org [ijcps.org]

- 9. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. physchemres.org [physchemres.org]

- 19. researchgate.net [researchgate.net]

- 20. iosrphr.org [iosrphr.org]

- 21. QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replication | European Journal of Chemistry [eurjchem.com]

- 22. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Guide: Novel Frontiers in Quinoline Scaffolds

Executive Summary: Beyond the Antimalarial Dogma

For over a century, the quinoline scaffold was synonymous with antimalarial therapy (quinine, chloroquine). However, the modern medicinal chemistry landscape has pivoted. The rigid, planar bicyclic system of quinoline is now recognized as a "privileged scaffold" for two distinct, high-value molecular behaviors: intercalation into non-canonical DNA structures (G-quadruplexes) and metal chelation in neurodegenerative pathology .

This guide moves beyond classical Skraup syntheses and generic cytotoxicity. We focus on three high-impact, novel research vectors:

-

Oncology: Stabilizing MYC promoter G-quadruplexes to induce "undruggable" oncogene downregulation.

-

Neurodegeneration: Multi-Target Directed Ligands (MTDLs) combining cholinesterase inhibition with metal chelation.

-

Antimicrobial Resistance (AMR): Reversing resistance via NorA efflux pump inhibition.[1]

Section 1: Oncology – The G-Quadruplex Revolution

The Mechanism: Genetic Silencing via Structural Stabilization

Traditional quinolines act as DNA intercalators. The novel approach refines this to target G-quadruplexes (G4) —four-stranded DNA secondary structures rich in guanine, often found in the promoter regions of oncogenes like c-MYC, KRAS, and NRAS.[2]

Unlike standard transcription factors that are difficult to inhibit ("undruggable"), the G4 structure itself is a druggable target.

-

Hypothesis: A planar quinoline derivative (often fused or with specific side chains) intercalates between the G-tetrads.

-

Effect: This stabilizes the G4 structure, preventing RNA polymerase from unwinding the DNA.

-

Result: Transcriptional repression of the oncogene.

Lead Compounds & SAR Insights

Recent work (2024) highlights quindoline derivatives (a quinoline-indole fusion) and indenoisoquinolines .

-

Critical SAR Feature: The addition of fork-shaped (alkylamino)alkoxy side chains enhances binding affinity to the G4 groove, significantly repressing NRAS translation in melanoma models.

-

Dual Action: Newer 7-aza-8,9-methylenedioxyindenoisoquinolines exhibit a dual mechanism: stabilizing the MYC G4 and inhibiting Topoisomerase I, leading to synergistic cytotoxicity.

Visualization: G-Quadruplex Stabilization Pathway

Figure 1: Mechanism of Action for Quinoline-based G-Quadruplex Stabilizers.

Section 2: Neurodegeneration – The Hybrid Strategy (MTDLs)

The Challenge: One Molecule, Multiple Targets

Alzheimer’s Disease (AD) involves cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress driven by metal dyshomeostasis (Cu²⁺, Zn²⁺).[3] Single-target drugs (e.g., Donepezil) are insufficient.

The Solution: Tacrine-Quinoline Hybrids

Researchers are fusing Tacrine (a potent AChE inhibitor with hepatotoxicity issues) with 8-hydroxyquinoline (a metal chelator) using diamine or piperazine linkers.[3]

-

Quinoline Role: The 8-hydroxyquinoline moiety chelates redox-active metals, reducing oxidative stress, and intercalates into the peripheral anionic site (PAS) of AChE to block Aβ aggregation.

-

Linker Role: A piperazine linker provides the correct length to span the AChE gorge, allowing simultaneous binding at the catalytic and peripheral sites.

-

2024 Breakthrough: Compound 16e (Tacrine-Quinoline hybrid) demonstrated IC₅₀ values of 0.10 μM against AChE and inhibited Aβ aggregation by >80%.[3]

Section 3: Antimicrobial Resistance – Efflux Pump Inhibition[1][4][5][6][7]

The Mechanism: Re-sensitizing the "Superbugs"

Bacteria like Staphylococcus aureus (MRSA) and Acinetobacter baumannii develop resistance by overexpressing efflux pumps (e.g., NorA, AdeG) that physically pump antibiotics out of the cell.

Novel Quinoline EPIs (Efflux Pump Inhibitors)[4][5]

-

Strategy: Non-antibiotic quinolines bind to the hydrophobic pocket of the efflux pump transporter, locking it in a non-functional conformation.

-

Key Modification: C7-substituted quinolines (e.g., with benzyloxy groups) enhance hydrophobic interaction with the Phe loop in the AdeG pump.

-

Outcome: These compounds are not bactericidal on their own but reduce the Minimum Inhibitory Concentration (MIC) of ciprofloxacin by up to 64-fold when co-administered.

Section 4: Green Synthesis Protocol (Photocatalysis)

Rationale

Traditional quinoline synthesis (Skraup, Friedländer) requires harsh acids and high heat. The modern standard is visible-light-mediated photocatalysis , aligning with Green Chemistry principles.[4]

Protocol: Synthesis of Quinolin-2(1H)-ones via Blue LED

Target: Conversion of Quinoline N-oxides to Quinolin-2(1H)-ones (a core scaffold for bioactive alkaloids).[5]

Materials

-

Substrate: Substituted Quinoline N-oxide (1.0 mmol)

-

Photocatalyst: Eosin Y (1.0 mol%) or Rose Bengal

-

Solvent: DMSO (Dimethyl sulfoxide) - Green solvent

-

Light Source: Blue LED (450-460 nm, ~5W)

-

Atmosphere: Air (Open vessel)

Step-by-Step Methodology

-

Preparation: In a 10 mL Pyrex tube, dissolve Quinoline N-oxide (1 mmol) and Eosin Y (0.01 mmol) in 3 mL of DMSO.

-

Irradiation: Place the tube 2-3 cm away from the Blue LED source. Stir magnetically at room temperature.

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) every 2 hours. Typical reaction time is 8–12 hours.

-

Work-up: Upon consumption of the starting material, add 10 mL of cold water to the mixture.

-

Isolation: The product usually precipitates. Filter the solid, wash with water (3x 5 mL), and dry under vacuum.

-

Purification: If necessary, recrystallize from ethanol.

Mechanism: The excited photocatalyst (Eosin Y*) undergoes Single Electron Transfer (SET) with the N-oxide, generating a radical intermediate that reacts with water/oxygen to form the lactam.

Visualization: Photocatalytic Workflow

Figure 2: Visible-light mediated green synthesis workflow.

Section 5: Experimental Validation (Bioassay)

Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

To validate the neuroprotective potential of a novel quinoline hybrid (Section 2), you must assess its ability to inhibit Amyloid-beta (Aβ) fibrillation.

Materials

-

Aβ1–42 Peptide: Lyophilized (dissolve in HFIP, evaporate, resuspend in DMSO).

-

Thioflavin T (ThT): 5 μM solution in Glycine-NaOH buffer (pH 8.5).

-

Test Compound: Novel Quinoline Hybrid (dissolved in DMSO).

-

Instrument: Fluorescence Microplate Reader (Ex: 440 nm / Em: 485 nm).

Methodology

-

Preparation: Prepare a 20 μM solution of Aβ1–42 in phosphate buffer (PBS, pH 7.4).

-

Incubation: In a 96-well black plate, mix:

-

Aβ1–42 solution (20 μM final)[3]

-

Test Compound (various concentrations: 0.1, 1, 10, 50 μM)

-

Control: Aβ1–42 + Vehicle (DMSO) without compound.

-

-

Aggregation: Incubate the plate at 37°C for 24 hours (static or mild shaking).

-

Detection: Add ThT solution (50 μL) to each well.

-

Read: Measure fluorescence intensity immediately.

-

Logic: ThT only fluoresces when bound to beta-sheet rich amyloid fibrils. Reduced fluorescence = Inhibition of aggregation.

-

-

Calculation:

References

-

Ou, T. M., et al. (2024). "Design, synthesis, and evaluation of novel quindoline derivatives with fork-shaped side chains as RNA G-quadruplex stabilizers for repressing oncogene NRAS translation."[2] European Journal of Medicinal Chemistry. Link

-

Cushman, M., et al. (2024).[6] "Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I." Journal of Medicinal Chemistry.[6] Link

-

Szymanski, P., et al. (2024).[7] "Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer's Therapy."[3] Molecules. Link

-

Chen, D., et al. (2025). "Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent."[3][8] Bioorganic & Medicinal Chemistry. Link

-

Rahman, M., et al. (2024).[7][9] "In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains." Antibiotics.[1][10][11][5] Link

-

Maity, S., et al. (2021). "Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides." Green Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and evaluation of novel quindoline derivatives with fork-shaped side chains as RNA G-quadruplex stabilizers for repressing oncogene NRAS translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline analogs as telomeric G-quadruplex ligands exert antitumor effects related to enhanced immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 2-Arylquinolines

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Arylquinolines and the Power of Suzuki Coupling

The quinoline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and materials science.[1] Among its derivatives, 2-arylquinolines are of particular interest due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The efficient synthesis of these compounds is therefore a critical endeavor in medicinal and organic chemistry.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4] This Nobel Prize-winning reaction, first published by Akira Suzuki in 1979, involves the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide.[3] Its broad functional group tolerance, the commercial availability and low toxicity of boronic acid reagents, and generally high yields make it an ideal strategy for the synthesis of complex molecules like 2-arylquinolines.[4][5]

This guide provides a comprehensive overview of the Suzuki coupling reaction for the synthesis of 2-arylquinolines, delving into the mechanistic underpinnings, providing a detailed experimental protocol, and offering insights into troubleshooting common issues.

Mechanistic Insights: The Catalytic Cycle of Suzuki Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the haloquinoline (typically a 2-chloro- or 2-bromoquinoline) to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[7][9] The reactivity of the halide in this step generally follows the trend: I > OTf > Br > Cl.[6]

-

Transmetalation: This crucial step involves the transfer of the aryl group from the organoboron reagent to the palladium(II) complex.[10] The presence of a base is essential for this step.[11] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[11][12]

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (the quinoline and the aryl group) on the palladium(II) complex are coupled, forming the desired 2-arylquinoline product and regenerating the palladium(0) catalyst.[6][7] The catalyst can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of palladium.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol details the synthesis of 2-phenylquinoline from 2-chloroquinoline and phenylboronic acid.

Materials:

-

2-Chloroquinoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Reaction: Stir the reaction mixture at 80-90 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylquinoline.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

| Parameter | Common Choices | Rationale and Considerations |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The choice of catalyst and ligand can significantly impact reaction efficiency. Electron-rich and bulky phosphine ligands often enhance the catalytic activity, especially for less reactive chlorides.[6][12] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic acid.[11] The strength and solubility of the base can affect the reaction rate and yield. Carbonates and phosphates are commonly used.[9][11] |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent system must be able to dissolve the reactants and the base to a sufficient extent.[8][9] A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the inorganic base.[9] |

| Boronic Acid Derivative | Boronic acids, boronate esters (e.g., pinacol esters) | Boronic acids are the most common, but boronate esters can offer greater stability and are less prone to protodeboronation, which is a common side reaction.[9][13] |

| Leaving Group | I, Br, Cl, OTf | The reactivity of the haloquinoline follows the order I > Br > Cl.[6] While chlorides are more challenging substrates, modern catalyst systems have been developed to effectively couple them.[12][14] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst, insufficient base, poor solvent choice, decomposition of boronic acid. | Ensure the catalyst is active and the reaction is performed under an inert atmosphere. Use a stronger or more soluble base. Screen different solvent systems. Use a more stable boronate ester instead of the boronic acid.[15][16] |

| Homocoupling of Boronic Acid | Reaction temperature is too high, presence of oxygen. | Lower the reaction temperature. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[15] |

| Protodeboronation | Presence of water and base can lead to the replacement of the boron group with a hydrogen atom. | Use a more stable boronate ester or anhydrous reaction conditions if possible.[9][17] |

| Difficulty in Purification | Close polarity of the product and starting materials or byproducts. | Optimize the reaction to minimize byproducts. Employ careful column chromatography, potentially using a different solvent system or a gradient elution. |

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of 2-arylquinolines, offering a powerful and versatile method for constructing these important heterocyclic compounds. A thorough understanding of the reaction mechanism and the influence of key parameters allows for the rational design and optimization of synthetic protocols. By carefully selecting the catalyst, base, solvent, and boronic acid derivative, researchers can efficiently access a wide range of 2-arylquinoline derivatives for applications in drug discovery and materials science.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: New York, 1998; pp 49-97.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568.

- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211.

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

ScienceDirect. Palladium in Quinoline Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

ResearchGate. A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

-

openlabnotebooks.org. Quinoline Series: Synthesis. [Link]

-

ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

- Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018, 140 (12), 4401–4416.

- Al-Suhaimi, E. A.; Ghorab, M. M.; Al-Said, M. S.; Nissan, Y. M.; El-Sayed, M. M. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 2023, 28 (6), 2755.

- Han, Q.; Li, S.; Cai, Z.; Ding, C.; Feng, L.; Ma, C. One-Pot Synthesis of 2-Arylquinolines via in situ Acid Catalysis. Synlett, 2022, 33 (12), 1183-1187.

-

Science of Synthesis. Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. [Link]

-

Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

-

ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

MDPI. Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

-

National Institutes of Health. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. [Link]

-

Royal Society of Chemistry. An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes. [Link]

Sources

- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

Application Notes and Protocols for Determining the Antimicrobial Activity of Quoline Derivatives

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of novel or modified quinoline derivatives. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results. Adherence to these protocols will allow for the systematic evaluation of quinoline compounds, from initial screening to more detailed characterization of their bactericidal or bacteriostatic properties.

Introduction: The Enduring Potential of Quinolone Scaffolds

Quinolones are a critically important class of synthetic antibacterial agents that function by inhibiting bacterial DNA synthesis.[1][2] Their primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] By stabilizing a covalent enzyme-DNA complex where the DNA is cleaved, quinolones effectively halt DNA replication and lead to bacterial cell death.[3][4] The versatility of the quinoline scaffold has allowed for extensive medicinal chemistry efforts, leading to the development of multiple generations of fluoroquinolones with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]

The persistent challenge of antimicrobial resistance necessitates the continued exploration of new chemical entities.[5] Quinolone derivatives remain a promising area of research due to the potential for chemical modifications that can overcome existing resistance mechanisms or enhance antimicrobial potency.[5][6] This document outlines a standardized workflow for testing the in vitro antimicrobial activity of these novel derivatives, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Foundational Assays: A Triad of Antimicrobial Evaluation

The comprehensive assessment of a novel quinoline derivative's antimicrobial properties relies on a trio of key assays: the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the Time-Kill Kinetics assay. This tiered approach provides a complete picture of the compound's activity, from basic growth inhibition to the dynamics of bacterial killing.

-

Minimum Inhibitory Concentration (MIC): This is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11][12][13] It is the primary screening parameter to determine the potency of a compound.

-

Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] It is a critical follow-up to the MIC to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

-

Time-Kill Kinetics Assay: This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[16][17] It provides valuable insights into the pharmacodynamics of the compound and can help to optimize dosing regimens in later stages of drug development.

The logical flow of these assays is depicted in the workflow diagram below.

Figure 1: Workflow for the comprehensive antimicrobial evaluation of quinoline derivatives.

Safety and Handling of Quinolone Derivatives

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each specific quinoline derivative. As a class, quinolines can be hazardous.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[18]

-

Ventilation: Handle quinoline derivatives in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19][20]

-

Handling: Avoid contact with skin and eyes.[18][20] In case of contact, rinse immediately with plenty of water. Do not ingest.[20]

-

Storage: Store compounds in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18][20]

-

Waste Disposal: Dispose of quinoline waste as hazardous chemical waste in accordance with local, state, and federal regulations.[21]

Detailed Protocols and Methodologies

Preparation of Quinolone Derivative Stock Solutions

The poor aqueous solubility of many novel organic compounds, including quinoline derivatives, necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and relatively low toxicity at the final concentrations used in susceptibility assays.

Protocol:

-

Accurately weigh a precise amount of the quinoline derivative using an analytical balance.

-

Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100-fold higher than the highest concentration to be tested).

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality and Trustworthiness: Using a high-concentration stock allows for the final concentration of DMSO in the assay medium to be kept to a minimum, typically ≤1% (v/v). This is crucial because higher concentrations of DMSO can exhibit antimicrobial properties and interfere with bacterial growth, thus confounding the results. A solvent toxicity control (medium with the same final concentration of DMSO but without the test compound) must always be included to validate that the observed antimicrobial activity is due to the quinoline derivative and not the solvent.[22]

Bacterial Strains and Inoculum Preparation

The selection of bacterial strains is critical for evaluating the spectrum of activity. A panel should include representative Gram-positive and Gram-negative bacteria, as well as clinically relevant and quality control (QC) strains.

Table 1: Recommended Bacterial Strains for Initial Screening

| Gram-Stain | Species | ATCC Number | Relevance |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | ATCC 29213 | QC strain for susceptibility testing, common pathogen. |

| Enterococcus faecalis | ATCC 29212 | QC strain, important nosocomial pathogen. | |

| Gram-Negative | Escherichia coli | ATCC 25922 | QC strain, common cause of various infections. |

| | Pseudomonas aeruginosa | ATCC 27853 | QC strain, opportunistic pathogen known for resistance. |

Inoculum Preparation Protocol (Standardized to 0.5 McFarland):

-

From a fresh (18-24 hour) agar plate, select 4-5 well-isolated colonies of the test organism using a sterile loop or swab.[23]

-

Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

-

Emulsify the colonies to create a smooth suspension.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[23]

-

Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final target inoculum for the specific assay.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized, quantitative, and scalable technique for determining MIC values.[15] It is the preferred method for screening new compounds.[11]

Materials:

-

Sterile 96-well, U-bottom microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Standardized bacterial inoculum.

-

Quinolone derivative stock solution.

-

Reference antibiotic (e.g., Ciprofloxacin, Vancomycin).

-

Solvent (DMSO).

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Compound Dilution:

-

In the first well of a row (column 1 is often used for a growth control), add an additional 50 µL of the quinoline derivative, diluted from the stock to be 2x the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.

-

-

Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. Add 50 µL of this final inoculum to each well, bringing the total volume to 100 µL. This results in a final starting inoculum of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth with no compound.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

Solvent Control: A well containing the highest concentration of DMSO used in the assay in inoculated broth.

-

Reference Antibiotic Control: A row with a known antibiotic serially diluted and inoculated in the same manner as the test compound.

-

-

Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

Reading the MIC: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the well is clear).[11][12]

Sources

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idexx.dk [idexx.dk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. emerypharma.com [emerypharma.com]

- 16. actascientific.com [actascientific.com]

- 17. emerypharma.com [emerypharma.com]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. chemos.de [chemos.de]

- 20. fishersci.com [fishersci.com]

- 21. nj.gov [nj.gov]

- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chainnetwork.org [chainnetwork.org]

Application Note: A Framework for Screening 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a Kinase Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial screening of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a potential kinase inhibitor. We outline the scientific rationale for investigating this compound class, followed by detailed, step-by-step protocols for a primary biochemical screen to determine inhibitory potency (IC50) and a secondary cell-based assay to assess cellular activity and cytotoxicity. This framework is designed to ensure scientific rigor, incorporating critical controls and data interpretation guidelines to validate findings and guide further investigation.

Scientific Rationale & Foundational Principles

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, and proliferation.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2]

The quinoline-4-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[3] Derivatives of this core have been successfully developed as inhibitors for enzymes such as sirtuins, histone deacetylases (HDACs), and dihydroorotate dehydrogenase (DHODH).[4][5][6] Notably, related quinoline and quinazoline structures have shown potent inhibitory activity against several protein kinases, including Pim-1 and Aurora A kinases.[7][8] This precedent provides a strong rationale for investigating novel, substituted quinoline-4-carboxylic acids like 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid for kinase inhibitory activity.

The initial screening process is a critical step in drug discovery.[9] It is designed to efficiently identify "hits" from a pool of compounds. A robust screening cascade typically begins with a sensitive in vitro biochemical assay to measure direct inhibition of the target enzyme.[10] This is followed by cell-based assays to confirm that the compound is active in a more complex biological environment and to assess for potential cytotoxicity.[11] This dual-assay approach helps to eliminate false positives and prioritize the most promising candidates for further development.

The Kinase Inhibitor Screening Workflow

A successful screening campaign follows a logical progression from direct enzyme interaction to cellular effects. This workflow ensures that resources are focused on compounds with the highest potential for therapeutic development.

Caption: High-level workflow for kinase inhibitor screening.

Protocol 1: Primary Biochemical Screening (IC50 Determination)

This protocol describes a universal, luminescence-based biochemical assay to quantify the activity of a selected kinase and the inhibitory potency of the test compound. The ADP-Glo™ Kinase Assay is used as a representative example; it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12] An inhibitor will decrease the rate of ADP formation, resulting in a lower luminescent signal.[10]

3.1. Principle of the ADP-Glo™ Assay

The assay is performed in two steps following the kinase reaction.[13]

-

Stop & ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining, unconsumed ATP.

-

ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the initial kinase activity.[14]

Caption: Principle of the ADP-Glo™ kinase assay.

3.2. Materials & Reagents

-

Test Compound: 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

-

Kinase: A purified, active protein kinase of interest (e.g., Aurora A, Pim-1)

-

Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase

-

ATP Solution

-

ADP-Glo™ Kinase Assay Kit (Promega Corp.)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

-

DMSO (for compound dilution)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Luminometer plate reader

3.3. Step-by-Step Protocol

This protocol is designed for a 96-well plate format. All reactions should be performed at room temperature unless otherwise specified.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. For example, starting from 1 mM down to 0.05 µM.

-

Prepare a 2X working solution of each compound concentration by diluting the DMSO stocks into kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Controls Setup:

-

100% Activity Control (No Inhibitor): Prepare wells containing kinase buffer with the same final percentage of DMSO as the compound wells.

-

0% Activity Control (No Kinase): Prepare wells containing kinase buffer, substrate, ATP, and DMSO, but no enzyme.

-

-

Kinase Reaction Setup (25 µL total volume):

-

Add 12.5 µL of the 2X test compound working solutions or 2X control solutions to the appropriate wells.

-

Add 6.25 µL of a 4X solution of the kinase and its substrate in kinase buffer.

-

Initiate the reaction by adding 6.25 µL of a 4X ATP solution (the final concentration should be at or near the Km for the specific kinase).

-

Mix the plate gently on an orbital shaker for 30 seconds.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Signal Generation:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Mix on an orbital shaker for 30 seconds.

-

Incubate for 40 minutes at room temperature to deplete ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Mix on an orbital shaker for 30 seconds.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[15]

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

3.4. Data Analysis and Interpretation

-

Calculate Percent Inhibition:

-

Average the replicates for each condition.

-

Subtract the 0% activity control (background) from all measurements.

-

Calculate percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_NoInhibitor))

-

-

Determine IC50 Value:

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

-

| Parameter | Value | Description |

| Test Compound | 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Target Kinase | Aurora A | Hypothetical Target |

| IC50 Value | 7.2 µM | Concentration for 50% inhibition |

| Hill Slope | 1.1 | Describes the steepness of the curve |

| R² | 0.992 | Goodness of fit of the curve |

| Table 1: Example of IC50 data summary for the test compound against a hypothetical target kinase. |

Protocol 2: Secondary Cell-Based Assays

Biochemical assays confirm direct enzyme inhibition, but it is crucial to determine if a compound can exert its effect in a cellular environment.[11] This protocol describes a method to assess both the general cytotoxicity of the compound and its on-target effect on cell viability in a kinase-dependent cancer cell line.

4.1. Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a marker of metabolically active cells.[16] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells.[17] This reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and therefore the number of viable cells.[18]

4.2. Materials & Reagents

-

Test Compound

-

A relevant cancer cell line (e.g., MCF-7 breast cancer cells, which can be sensitive to Aurora kinase inhibitors)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

CellTiter-Glo® 2.0 Assay Kit (Promega Corp.)

-

Sterile, clear-bottom, white-walled 96-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet)

-

Luminometer plate reader

4.3. Step-by-Step Protocol

-

Cell Plating:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium at 2X the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 72 hours at 37°C, 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent directly to each well.[19]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

4.4. Data Analysis and Interpretation

-

Calculate Percent Viability:

-

Average the replicates for each condition.

-

Use untreated or vehicle-treated cells as the 100% viability control.

-

Calculate percent viability for each compound concentration: % Viability = 100 * (Signal_Compound / Signal_Vehicle)

-

-

Determine GI50 Value:

-

Plot the percent viability versus the log of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that reduces the number of viable cells by 50%.

-

| Parameter | Value | Description |

| Test Compound | 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Cell Line | MCF-7 (Breast Cancer) | |

| GI50 Value | 15.8 µM | Concentration for 50% growth inhibition |

| Max Inhibition | 85% | Maximum observed reduction in viability |

| Table 2: Example of cellular viability data summary. |

Expert Insight: A significant difference between the biochemical IC50 and the cellular GI50 can indicate several factors. A much higher GI50 might suggest poor cell permeability, active efflux from the cell, or compound instability. Conversely, a GI50 value much lower than the IC50 could point towards off-target effects or inhibition of multiple kinases contributing to cell death.

Conclusion and Future Directions

This application note provides a validated, two-stage framework for the initial evaluation of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a kinase inhibitor. A potent IC50 value in a biochemical assay, coupled with a corresponding dose-dependent decrease in cell viability in a relevant cancer cell line, would establish this compound as a promising "hit."

Successful identification of a hit should be followed by more extensive studies, including:

-

Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile and identify potential off-target activities.

-

Mechanism of Action Studies: Performing kinetic experiments to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

-

Lead Optimization: Initiating structure-activity relationship (SAR) studies to synthesize and test analogs with improved potency, selectivity, and drug-like properties.

This structured approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from initial discovery to a potential therapeutic candidate.

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Elsherbeny, A. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel). Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

-

Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

-

ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

-

Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]

-

Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

-

Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available at: [Link]

-

See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available at: [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

-

Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. National Institutes of Health (NIH). Available at: [Link]

-

CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry. Available at: [Link]

-

Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]

Sources

- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. ijmphs.com [ijmphs.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. inits.at [inits.at]

- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. promega.com [promega.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]

- 17. youtube.com [youtube.com]

- 18. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]

- 19. promega.com [promega.com]

- 20. youtube.com [youtube.com]

Troubleshooting & Optimization